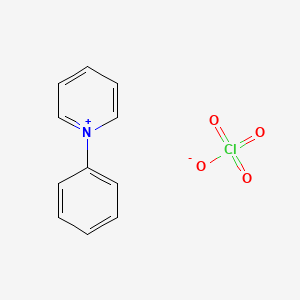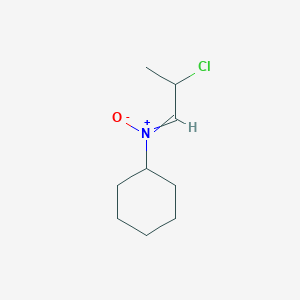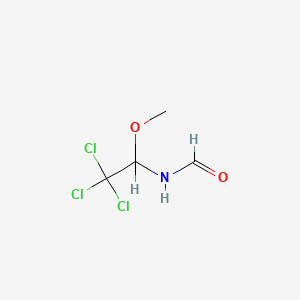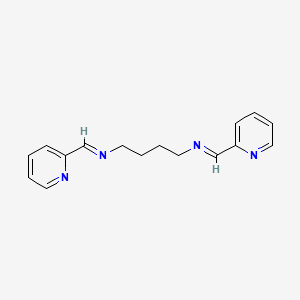
1,4-Butanediamine, N,N'-bis(2-pyridinylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- is a chemical compound with the molecular formula C16H18N4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two pyridinylmethylene groups attached to a 1,4-butanediamine backbone, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- typically involves the condensation reaction between 1,4-butanediamine and 2-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethylene groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the pyridinylmethylene groups.
Aplicaciones Científicas De Investigación
1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of 1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- involves its ability to chelate metal ions through the nitrogen atoms in the pyridinylmethylene groups. This chelation can influence various molecular targets and pathways, including:
Metal Ion Transport: Facilitating the transport and regulation of metal ions within biological systems.
Enzyme Inhibition: Inhibiting metalloenzymes by binding to the metal ion cofactors, thereby affecting enzyme activity.
Signal Transduction: Modulating signal transduction pathways that involve metal ions as secondary messengers.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediamine: A simpler analog without the pyridinylmethylene groups, used in the synthesis of polyamides and other polymers.
N,N’-Bis(2-pyridinylmethylene)ethylenediamine: A similar compound with an ethylenediamine backbone, used in coordination chemistry and catalysis.
N,N’-Bis(2-pyridinylmethylene)propane-1,3-diamine: Another analog with a propane-1,3-diamine backbone, also used in metal complexation studies.
Uniqueness
1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- is unique due to its specific structural arrangement, which allows for the formation of stable metal complexes with distinct properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and therapeutic agents.
Propiedades
Número CAS |
50416-09-6 |
|---|---|
Fórmula molecular |
C16H18N4 |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
1-pyridin-2-yl-N-[4-(pyridin-2-ylmethylideneamino)butyl]methanimine |
InChI |
InChI=1S/C16H18N4/c1-3-11-19-15(7-1)13-17-9-5-6-10-18-14-16-8-2-4-12-20-16/h1-4,7-8,11-14H,5-6,9-10H2 |
Clave InChI |
MCLJFIDAGNUXIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C=NCCCCN=CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


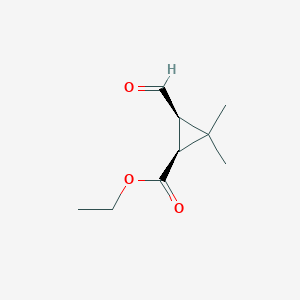


![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
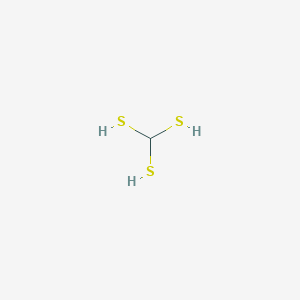

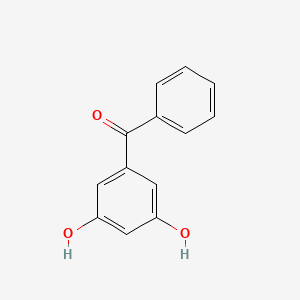
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)

